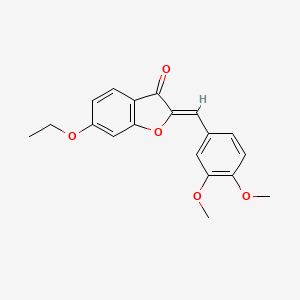

(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one

Beschreibung

(Z)-2-(3,4-Dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at the 2-position and an ethoxy group at the 6-position of the benzofuran core.

The ethoxy group at the 6-position distinguishes it from hydroxy- or methoxy-substituted analogs, likely enhancing lipophilicity and metabolic stability compared to more polar derivatives. Its molecular formula is inferred as C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol.

Eigenschaften

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-23-13-6-7-14-16(11-13)24-18(19(14)20)10-12-5-8-15(21-2)17(9-12)22-3/h5-11H,4H2,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWLYNGJKYRZPR-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with appropriate reagents.

Introduction of the (3,4-dimethoxybenzylidene) Group: This step involves the condensation of 3,4-dimethoxybenzaldehyde with the benzofuran core. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This compound, in particular, may exhibit similar properties and is studied for its potential use in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies, but it is likely that the compound exerts its effects through modulation of specific signaling pathways or inhibition of key enzymes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Property Comparison

Key Observations:

Substituent Polarity : Hydroxy groups (e.g., 6w, 6o) increase polarity and melting points due to hydrogen bonding, whereas methoxy/ethoxy groups enhance lipophilicity .

Synthetic Yields : Yields vary significantly (25.7–93.7%) depending on substituent reactivity and synthesis routes. For example, 6w achieves 93.5% yield via method C, while 6x yields only 25.7% under similar conditions .

Biological Activity: Electron-donating groups (e.g., dimethylamino in (Z)-97) enhance interactions with enzymes like tyrosinase, while bulkier substituents (e.g., oxoethoxy in CID: 1804018) may improve viral protein binding .

Electronic and Spectral Properties

- NMR Shifts : The 3',4'-dimethoxybenzylidene group in the target compound likely causes deshielding of adjacent protons, as seen in 6w (δ 6.75–7.57 ppm for aromatic protons) .

- HRMS Data : Analogs like 6w and 6o show precise mass matches (e.g., 297.0768 for 6w vs. theoretical 297.0764), confirming structural integrity .

Biologische Aktivität

(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties. The presence of methoxy and ethoxy substituents enhances its lipophilicity, potentially influencing its interaction with various biological targets.

Structural Characteristics

The structural formula of (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can be represented as follows:

This compound contains:

- A benzofuran core, which is a fused bicyclic structure.

- Methoxy groups at the 3 and 4 positions of the benzylidene moiety.

- An ethoxy group at the 6 position of the benzofuran.

Biological Activities

Research indicates that compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one exhibit a range of biological activities. These include:

- Antioxidant Activity : The presence of methoxy groups can enhance free radical scavenging capabilities.

- Antimicrobial Properties : Studies suggest that benzofuran derivatives can inhibit the growth of various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.

The biological activity of (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one may involve interactions with specific enzymes or receptors. The mechanism could include:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Altering receptor activity, which can lead to downstream effects in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one, it can be compared with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxybenzofuran-3(2H)-one | Benzofuran core with one methoxy group | Strong antioxidant activity |

| 7-Hydroxycoumarin | Coumarin derivative | Anticoagulant properties |

| 5-Methoxyflavone | Flavonoid structure | Anti-inflammatory effects |

This table highlights how the unique arrangement of substituents in (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial efficacy of benzofuran derivatives found that compounds with methoxy substituents demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one may have similar properties due to its structural characteristics.

- Cytotoxicity Testing : In vitro studies on related compounds showed promising results against various cancer cell lines, indicating potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Inflammation Models : Research using animal models demonstrated that compounds with similar structures reduced inflammatory markers significantly, suggesting a possible therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.